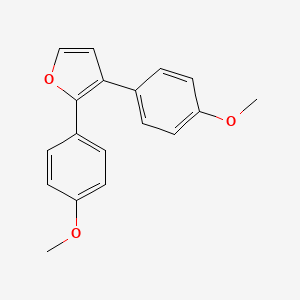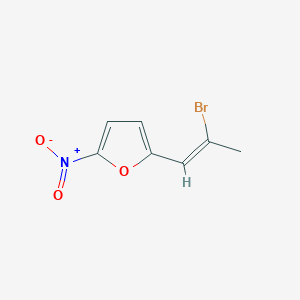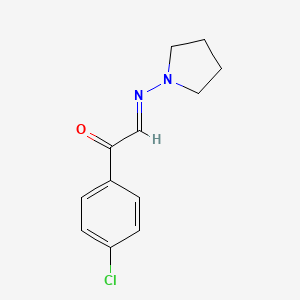
4'-Chloro-2-(1-pyrrolidinylimino)acetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a chloro-substituted acetophenone core with a pyrrolidinylimine group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-chloroacetophenone and pyrrolidine.
Formation of the Imine: The key step involves the condensation of 4’-chloroacetophenone with pyrrolidine under acidic or basic conditions to form the imine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4’-chloroacetophenone derivatives.
Reduction: Formation of 4’-chloro-2-(1-pyrrolidinylamino)acetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
相似化合物的比较
Similar Compounds
4’-Chloro-2-(1-pyrrolidinylamino)acetophenone: Similar structure but with an amine group instead of an imine.
4’-Chloroacetophenone: Lacks the pyrrolidinylimine group.
2-(1-Pyrrolidinylimino)acetophenone: Lacks the chloro substituent.
Uniqueness
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the chloro and pyrrolidinylimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
25555-22-0 |
|---|---|
分子式 |
C12H13ClN2O |
分子量 |
236.70 g/mol |
IUPAC 名称 |
(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |
InChI 键 |
JZHFCTMECLSJFP-NTEUORMPSA-N |
手性 SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


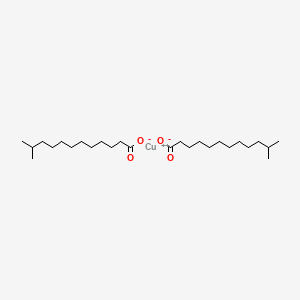

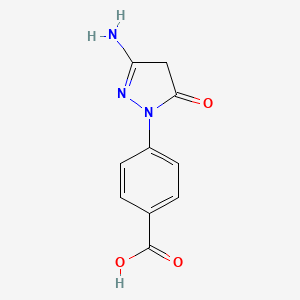

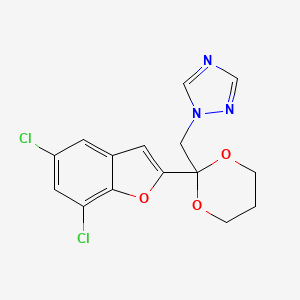
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)


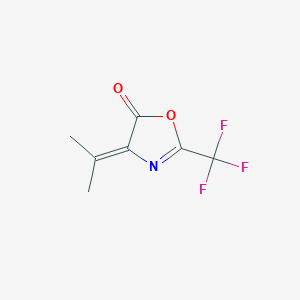
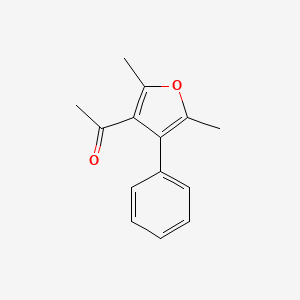
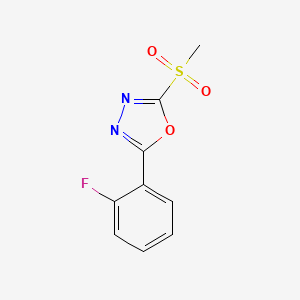
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
